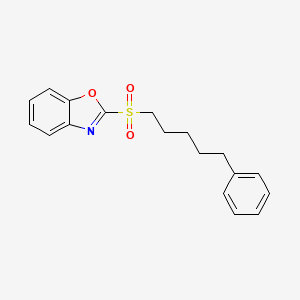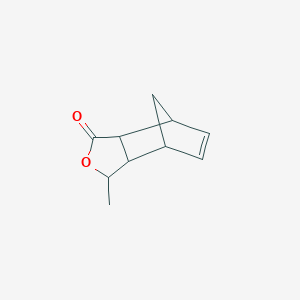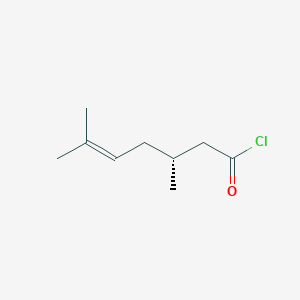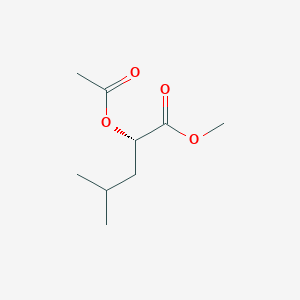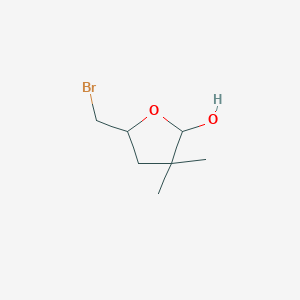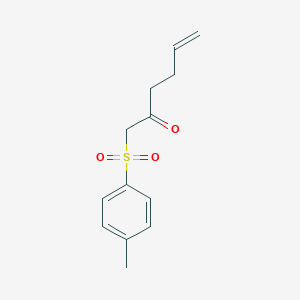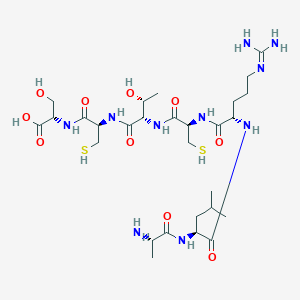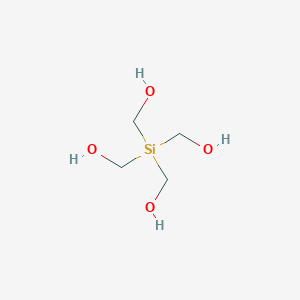
Methanol, silanetetrayltetrakis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanol, silanetetrayltetrakis- is a chemical compound that consists of a silicon atom bonded to four methanol molecules
準備方法
Synthetic Routes and Reaction Conditions: Methanol, silanetetrayltetrakis- can be synthesized through the direct reaction of silicon with methanol in the presence of a catalyst. For instance, using copper-based catalysts, the reaction can be carried out at temperatures ranging from 200°C to 340°C. The specific conditions, such as the type of catalyst and the temperature, can influence the formation of different products like trimethoxysilane and tetramethoxysilane .
Industrial Production Methods: Industrial production of methanol, silanetetrayltetrakis- typically involves the use of copper-based catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps like pretreatment of the catalyst, reaction under nitrogen atmosphere, and subsequent purification of the product.
化学反応の分析
Types of Reactions: Methanol, silanetetrayltetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Substitution: Methanol groups can be substituted with other functional groups, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various nucleophiles can be used to substitute methanol groups under appropriate conditions.
Major Products:
Oxidation: Silicon dioxide.
Reduction: Silicon hydrides.
Substitution: Organosilicon compounds with different functional groups.
科学的研究の応用
Methanol, silanetetrayltetrakis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of methanol, silanetetrayltetrakis- involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound can act as a source of methanol or silicon, participating in the formation of new chemical bonds and structures. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
類似化合物との比較
Methanol, silanetetrayltetrakis- can be compared with other similar compounds, such as:
Trimethoxysilane: Contains three methanol groups bonded to silicon.
Tetramethoxysilane: Contains four methanol groups bonded to silicon, similar to methanol, silanetetrayltetrakis- but with different structural properties.
Silicon Hydrides: Compounds where hydrogen atoms are bonded to silicon instead of methanol groups.
Uniqueness: Methanol, silanetetrayltetrakis- is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo different types of chemical reactions and form a wide range of products makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
874521-43-4 |
|---|---|
分子式 |
C4H12O4Si |
分子量 |
152.22 g/mol |
IUPAC名 |
tris(hydroxymethyl)silylmethanol |
InChI |
InChI=1S/C4H12O4Si/c5-1-9(2-6,3-7)4-8/h5-8H,1-4H2 |
InChIキー |
AYPSYMMFDVSUFP-UHFFFAOYSA-N |
正規SMILES |
C(O)[Si](CO)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


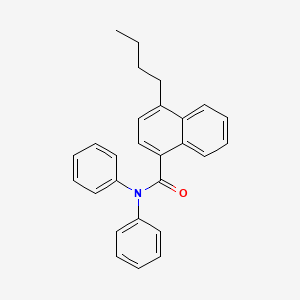
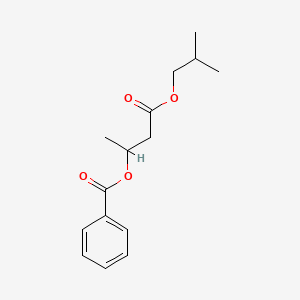
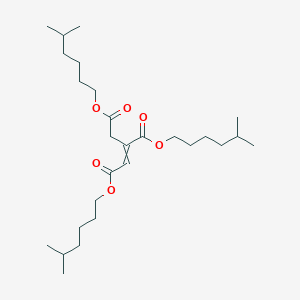
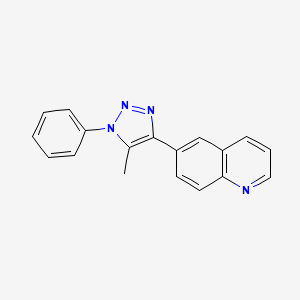
![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
